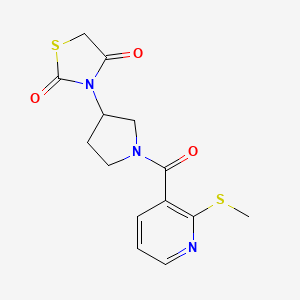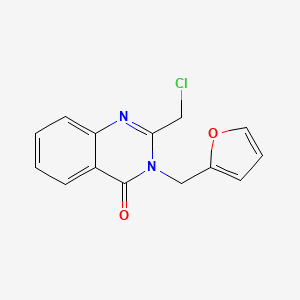
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that features a unique combination of indole, thiophene, and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with an indole precursor, the indole ring can be functionalized at the nitrogen position using alkylation reactions.
Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the indole and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of thiophene.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing sulfonamides.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination of aromatic rings.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines from sulfonamides.
Substitution: Halogenated indole or thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. The indole and thiophene rings are known to interact with various biological targets, making this compound a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The sulfonamide group is a common motif in many drugs, contributing to the compound’s ability to inhibit enzymes and receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electronic properties.
Mecanismo De Acción
The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The indole ring can bind to protein pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(indolin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide: Lacks the thiophene ring, potentially altering its electronic properties and biological activity.
N-(2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide: Lacks the indole ring, which may reduce its ability to interact with certain biological targets.
2,5-Dimethoxybenzenesulfonamide: A simpler structure that lacks both the indole and thiophene rings, making it less versatile in terms of chemical reactivity and biological activity.
Uniqueness
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is unique due to its combination of indole, thiophene, and sulfonamide groups
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-27-17-9-10-20(28-2)22(14-17)30(25,26)23-15-19(21-8-5-13-29-21)24-12-11-16-6-3-4-7-18(16)24/h3-10,13-14,19,23H,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETHIHQHJSVABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
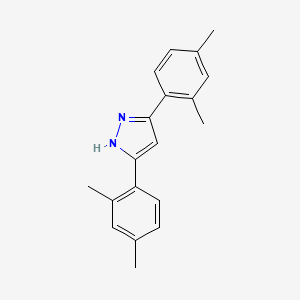
![4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine](/img/structure/B2618367.png)
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2618369.png)
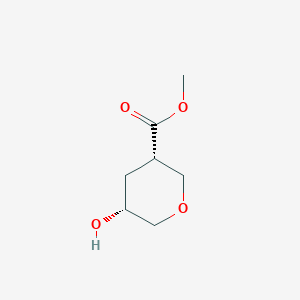
![1-(2,4-dichlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2618372.png)
![N-[3,3'-DIMETHOXY-4'-(4-METHOXYBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-4-METHOXYBENZAMIDE](/img/structure/B2618373.png)
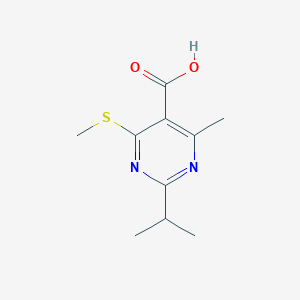
![1-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2618375.png)
![2-[5-(Benzothiazol-2-ylsulfanylmethyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-2-ylmethyl-acetamide](/img/structure/B2618376.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2618378.png)
![N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide](/img/structure/B2618384.png)
![4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline](/img/structure/B2618385.png)
